molecular formula C16H14N4O2 B2761729 (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one CAS No. 129227-25-4

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one

Cat. No.: B2761729
CAS No.: 129227-25-4
M. Wt: 294.314
InChI Key: VOERSBADJAXGQM-LICLKQGHSA-N
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Description

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a chemical compound based on the quinoxalin-2(1H)-one scaffold, a structure of high interest in medicinal chemistry research. While specific biological data for this exact hydrazone derivative may be limited, the quinoxalin-2(1H)-one core is widely recognized for its diverse pharmacological potential. Compounds featuring this scaffold have been extensively studied for their antimicrobial properties, demonstrating significant activity against a range of bacterial and fungal strains, including multi-drug resistant bacteria (MDRB) . The mechanism of action for antimicrobial quinoxaline derivatives has been linked to the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication . Furthermore, this class of compounds shows considerable promise in anticancer research. Schiff's bases and other derivatives incorporating the quinoxalin-2(1H)-one structure have been investigated as potential therapeutic agents for cancers such as colorectal cancer and cutaneous melanoma . Their multifaceted mechanisms may include the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which play sophisticated roles in tumorigenesis . Some related [1,2,4]triazolo[4,3-a]quinoxaline derivatives also exhibit immunomodulatory activity, which is a sought-after property in modern oncopharmacology . This product is intended for research purposes only, specifically for in vitro assays, enzymatic inhibition studies, and as a building block for the synthesis of novel bioactive molecules in drug discovery. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOERSBADJAXGQM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-hydrazinylquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities, making it a subject of interest for further research:

  • Anticancer Activity:
    • Quinoxaline derivatives have been reported to exhibit antiproliferative effects on various cancer cell lines. The mechanism often involves targeting key proteins involved in cell cycle regulation and apoptosis, such as topoisomerases and protein kinases .
  • Anti-inflammatory Properties:
    • Studies indicate that (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Activity:
    • The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • In Vitro Studies:
    A study reported that derivatives of quinoxaline exhibited significant inhibitory activity against COX enzymes, with some compounds showing IC50 values comparable to established anti-inflammatory drugs like Celecoxib .
  • Anticancer Research:
    Research focusing on colorectal cancer highlighted that certain quinoxaline derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
  • Antimicrobial Efficacy:
    In another study, this compound was tested against multiple bacterial strains, demonstrating potent activity that warrants further investigation into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzylidene moiety could facilitate binding to hydrophobic pockets, while the hydrazinyl group might form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase C=O bond strength, raising IR wavenumbers .
  • Bulky substituents (e.g., trimethoxy) improve synthetic yields but may reduce biological activity due to steric hindrance .
Antimicrobial Activity
  • 4-Hydroxybenzylidene (2e) : Most potent antibacterial agent among hydrazones, likely due to hydroxyl group interactions with bacterial targets .
  • Chloro-coumarinyl derivative (7) : MIC of 7.8 µg/mL against bacterial strains, outperforming streptomycin .
  • Propan-2-ylidene (2) : Most active antifungal agent, suggesting aliphatic groups enhance antifungal properties .

Table 2: Antimicrobial Activity of Key Derivatives

Compound Substituent Antibacterial Activity Antifungal Activity Reference
2e 4-Hydroxybenzylidene Most active Moderate
7 Chloro-coumarinyl MIC = 7.8 µg/mL N/A
2 Propan-2-ylidene N/A Most active

Inference for Target (4-Methoxybenzylidene) :
The 4-methoxy group, being less polar than 4-hydroxy, may reduce antibacterial efficacy but improve membrane permeability due to increased lipophilicity.

Enzyme Inhibition and Antioxidant Activity
  • 3-Methoxy-4-hydroxystyryl (8d) : Dual aldose reductase inhibition (IC₅₀ = 0.032–0.468 µM) and antioxidant activity comparable to Trolox .
  • Salicylaldehyde derivative : DNA intercalation via hydrogen bonding, suggesting substituent position (ortho vs. para) dictates binding modes .

Inference for Target :
The para-methoxy group may lack the hydrogen-bonding capacity of hydroxy derivatives but could stabilize interactions with hydrophobic enzyme pockets.

Anticonvulsant Activity
  • 2-Hydroxyphenyl derivative (IIId) : Moderate activity due to hydrogen bonding with neuronal targets .
  • Propenylidene derivative (IIIf) : Minimal activity, highlighting the importance of aromatic substituents .

Inference for Target :
The 4-methoxy group’s electron-donating nature may enhance anticonvulsant effects by modulating receptor affinity.

Spectroscopic and Crystallographic Insights

  • Salicylaldehyde derivative: Crystal structure (monoclinic, P21/n) stabilized by intermolecular hydrogen bonds .
  • 3,4-Dichlorobenzylidene (3d) : Higher C=O IR absorption (1682 cm⁻¹) compared to electron-donating analogs .

Inference for Target : The 4-methoxy group’s electron-donating effect may lower C=O IR wavenumbers (~1660–1670 cm⁻¹) relative to chloro or nitro derivatives.

Biological Activity

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic compound belonging to the class of quinoxaline derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The unique structural features of this compound enhance its potential efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O2C_{16}H_{14}N_{4}O_{2}, with a molecular weight of approximately 294.31 g/mol. The compound features a hydrazine moiety attached to a quinoxalin-2(1H)-one core, with a methoxybenzylidene substituent that enhances its chemical properties.

PropertyValue
Molecular FormulaC16H14N4O2C_{16}H_{14}N_{4}O_{2}
Molecular Weight294.31 g/mol
CAS Number338757-81-6

Antibacterial Activity

Quinoxaline derivatives, including this compound, have demonstrated significant antibacterial properties. Studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for combating drug-resistant strains.

  • Methodology : The antibacterial activity is typically assessed using Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of the compound that inhibits bacterial growth.
  • Results : Preliminary results indicate promising MIC values suggesting effective antibacterial action against various pathogens.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have evaluated its cytotoxic effects on cancer cell lines such as HeLa cells.

  • Findings : In one study, compounds similar to this quinoxaline derivative exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin. For instance, related compounds showed IC50 values around 10.46±0.82μM10.46\pm 0.82\mu M against HeLa cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, such as α-glucosidase and carbonic anhydrase II.

  • Inhibition Studies : Compounds related to this compound have shown significant inhibition against these enzymes, with IC50 values indicating effective competitive inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the biological activity of quinoxaline derivatives. Molecular docking studies have been employed to elucidate how structural modifications can improve binding affinity to target enzymes and receptors.

  • Molecular Docking : These studies suggest that the presence of the methoxy group and hydrazine moiety contributes significantly to the biological efficacy of the compound. The hydrazine linkage enhances interaction with biological targets through hydrogen bonding and π-stacking interactions .

Case Studies

Several case studies highlight the biological potential of quinoxaline derivatives:

  • Cytotoxicity Against Cancer Cells : A library of quinoxaline derivatives was synthesized and screened for anticancer activity. Compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Antibacterial Efficacy : A comparative study on various quinoxaline derivatives revealed that those containing hydrazine functionalities exhibited superior antibacterial activity compared to their non-hydrazine counterparts.

Q & A

Q. What are the optimized synthetic protocols for preparing (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one?

The compound is synthesized via condensation of 3-hydrazinoquinoxalin-2(1H)-one with 4-methoxybenzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazine precursor and aldehyde in ethanol at 95°C for 3 hours. The product is isolated via recrystallization from ethanol, achieving yields of 65–80% . For regioselective synthesis, K₂S₂O₈-mediated radical cross-coupling under metal-free conditions is recommended, using acetonitrile as the solvent and K₂S₂O₈ (3.0 equiv.) as the oxidant .

Q. How can the purity and structural integrity of this compound be validated?

Characterization methods include:

  • NMR spectroscopy : Confirm the (E)-configuration via characteristic imine proton signals (δ 8.3–8.5 ppm) and methoxy group resonance (δ 3.8 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₅N₄O₂: 323.11) .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .

Q. What are the primary biological activities reported for this compound?

Derivatives of quinoxalin-2(1H)-one exhibit:

  • Antibacterial activity : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ranging from 8–64 µg/mL .
  • Aldose reductase inhibition : IC₅₀ values as low as 0.032 µM for analogs with phenolic substituents, relevant for diabetic complications .

Advanced Research Questions

Q. How do substituents at the N-1 position of quinoxalin-2(1H)-one impact reaction yields?

Substituents influence steric and electronic effects:

  • Electron-donating groups (e.g., N-ethyl, N-benzyl) enhance yields (70–85%) by stabilizing radical intermediates during K₂S₂O₈-mediated coupling .
  • Bulky groups (e.g., 2′-bromophenacyl) reduce yields to 50–60% due to hindered accessibility of the C-3 position .
  • N-Unsubstituted analogs require optimized stoichiometry (1.5 equiv. arylhydrazine) to achieve 71% yield .

Q. What methodologies enable C-3 functionalization for diversifying quinoxalin-2(1H)-one derivatives?

  • Photocatalytic trifluoroalkylation : Visible-light-driven three-component reactions with CF₃SO₂Na and alkenes yield 3-CF₃ analogs (45–75%) under 4CzIPN catalysis .
  • Transition-metal-free benzylation : Direct C-3 benzylation using benzyl halides and dithiocarbamate catalysts under visible light (yields: 60–82%) .
  • Copper-catalyzed carbamoylation : CuI/BPO-mediated coupling with hydrazinecarboxamides achieves 3-carbamoylated derivatives (55–80%) .

Q. How do structural modifications enhance multifunctional bioactivity (e.g., antioxidant + enzyme inhibition)?

  • Phenolic side chains : Derivatives with 3,4-dihydroxyphenyl groups (e.g., compound 6e ) combine aldose reductase inhibition (IC₅₀ = 0.032 µM) and antioxidant activity (comparable to Trolox) .
  • Hydrazone/pyrazole hybrids : Improve antimicrobial potency via dual hydrogen bonding and π-π stacking interactions .

Data Contradictions and Resolution

Q. Conflicting reports on the efficacy of K₂CO₃ as an additive in coupling reactions

  • shows no yield improvement with K₂CO₃ in K₂S₂O₈-mediated reactions, likely due to insufficient base strength.
  • Resolution : Use stronger bases (e.g., Cs₂CO₃) or adjust solvent polarity (e.g., DMF) to enhance deprotonation efficiency .

Q. Discrepancies in antibacterial activity across studies

  • reports moderate activity (MIC = 32 µg/mL), while shows enhanced potency (MIC = 8 µg/mL) for morpholinosulfonyl-substituted analogs.
  • Resolution : Sulfonyl groups improve membrane permeability and target binding (e.g., DNA gyrase inhibition) .

Methodological Recommendations

Parameter Optimal Conditions Key References
Synthesis Ethanol reflux, 95°C, 3 h
C-3 Arylation K₂S₂O₈ (3.0 equiv.), CH₃CN, RT, 12 h
Antibacterial Assay Broth microdilution (CLSI guidelines)
Enzyme Inhibition Aldose reductase assay (pH 6.8, NADPH)

Future Research Directions

  • Mechanistic studies : Elucidate radical pathways in K₂S₂O₈-mediated reactions using EPR spectroscopy .
  • In vivo validation : Evaluate pharmacokinetics of lead compounds in rodent models of diabetes or bacterial infection .

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